(1-oxo-2,3-dihydroinden-5-yl) acetate
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Overview
Description
(1-oxo-2,3-dihydroinden-5-yl) acetate is an organic compound that belongs to the class of esters. Esters are commonly derived from carboxylic acids and alcohols. This compound features an indan-5-yl group, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an acetic acid ester moiety. The presence of the indan-5-yl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 1-oxo-indan-5-yl ester typically involves the esterification of acetic acid with 1-oxo-indan-5-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid 1-oxo-indan-5-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(1-oxo-2,3-dihydroinden-5-yl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and 1-oxo-indan-5-ol in the presence of water and an acid or base catalyst.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: Acetic acid and 1-oxo-indan-5-ol.
Reduction: 1-oxo-indan-5-yl alcohol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Scientific Research Applications
(1-oxo-2,3-dihydroinden-5-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid 1-oxo-indan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 1-oxo-indan-5-ol, which may interact with enzymes and receptors in biological systems. The indan-5-yl group can also participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indan-1-acetic acid: A related compound with a different substitution pattern on the indan ring.
Indan-5-ol: The alcohol precursor used in the synthesis of acetic acid 1-oxo-indan-5-yl ester.
Uniqueness
(1-oxo-2,3-dihydroinden-5-yl) acetate is unique due to its specific ester linkage and the presence of the indan-5-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H10O3 |
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Molecular Weight |
190.19 g/mol |
IUPAC Name |
(1-oxo-2,3-dihydroinden-5-yl) acetate |
InChI |
InChI=1S/C11H10O3/c1-7(12)14-9-3-4-10-8(6-9)2-5-11(10)13/h3-4,6H,2,5H2,1H3 |
InChI Key |
RDJNTWACBNPZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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